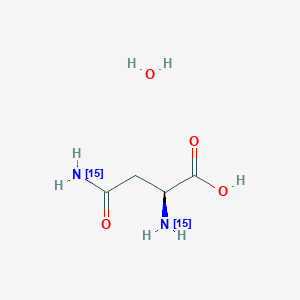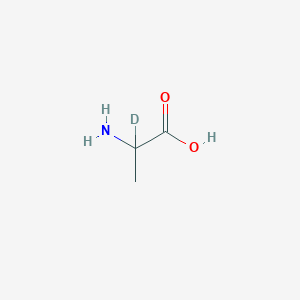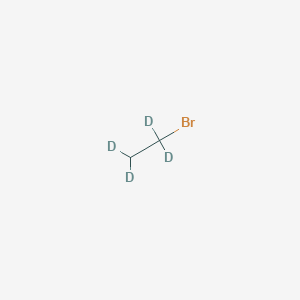
3-Bromo-5-propoxyphenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-propoxyphenylboronic acid is an organoboron compound with the molecular formula C9H12BBrO3 and a molecular weight of 258.90 g/mol . This compound is characterized by the presence of a bromine atom, a propoxy group, and a boronic acid moiety attached to a phenyl ring. It is commonly used as a building block in organic synthesis, particularly in the field of medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-propoxyphenylboronic acid typically involves the following steps:
Bromination: The starting material, 3-propoxyphenol, undergoes bromination using bromine or a brominating agent to introduce a bromine atom at the 3-position of the phenyl ring.
Boronic Acid Formation: The brominated intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes, automated reaction monitoring, and purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-propoxyphenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with a halide (often a bromide or chloride) in the presence of a palladium catalyst to form a new carbon-carbon bond.
Oxidative Cross-Coupling: This reaction involves the coupling of the boronic acid with another aryl or alkyl group in the presence of an oxidizing agent and a transition metal catalyst.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Used in oxidative cross-coupling reactions.
Solvents: Organic solvents such as toluene, THF, and DMF are often used in these reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Aryl-Alkyl Compounds: Formed through oxidative cross-coupling reactions.
Applications De Recherche Scientifique
3-Bromo-5-propoxyphenylboronic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Employed in the synthesis of complex organic molecules.
Material Science: Used in the development of advanced materials with specific properties.
Analytical Chemistry: Utilized in the development of analytical methods for detecting and quantifying various substances.
Mécanisme D'action
The primary function of 3-Bromo-5-propoxyphenylboronic acid is as a reactant in organic synthesis. It does not have a specific mechanism of action in biological systems. its role in Suzuki-Miyaura coupling reactions involves the formation of a new carbon-carbon bond through the transmetalation of the boronic acid moiety to a palladium catalyst .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-5-methoxyphenylboronic acid
- 3-Bromo-5-butoxyphenylboronic acid
- 3-Bromo-5-fluoro-2-propoxyphenylboronic acid
Uniqueness
3-Bromo-5-propoxyphenylboronic acid is unique due to the presence of the propoxy group, which can influence its reactivity and the properties of the final products formed in synthetic reactions. This makes it a valuable building block in the synthesis of complex organic molecules with specific properties.
Propriétés
IUPAC Name |
(3-bromo-5-propoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BBrO3/c1-2-3-14-9-5-7(10(12)13)4-8(11)6-9/h4-6,12-13H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFYAFQVSGUNME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)OCCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BBrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584724 |
Source


|
| Record name | (3-Bromo-5-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871126-27-1 |
Source


|
| Record name | (3-Bromo-5-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














